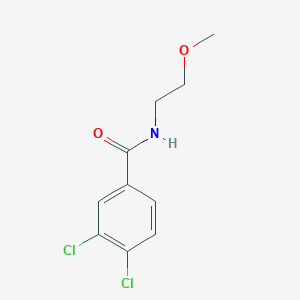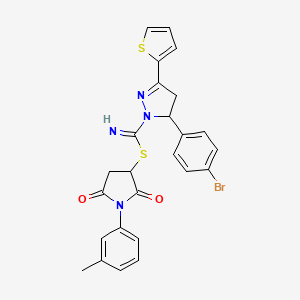![molecular formula C23H23NO B5231928 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole, also known as DMPP-Cz, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). DMPP-Cz is a carbazole-based small molecule that exhibits high thermal stability, good solubility, and excellent photoluminescence properties.
科学研究应用
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in optoelectronic devices, particularly OLEDs. It has been shown to exhibit excellent electroluminescence properties, such as high efficiency and brightness, making it a promising candidate for use in displays and lighting. Additionally, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been investigated for its potential use in organic photovoltaics (OPVs) and field-effect transistors (FETs).
作用机制
The mechanism of action of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole in optoelectronic devices involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon application of an external electric field. This process results in the emission of light, which can be tuned by modifying the molecular structure of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. However, studies have shown that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications, such as bioimaging and drug delivery.
实验室实验的优点和局限性
One of the main advantages of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its excellent electroluminescence properties, making it a promising candidate for use in optoelectronic devices. Additionally, its high thermal stability and good solubility make it easy to handle and process. However, one of the limitations of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its relatively low quantum yield, which may limit its performance in certain applications.
未来方向
There are several future directions for the research and development of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. One area of focus is the optimization of its molecular structure to improve its electroluminescence properties and increase its quantum yield. Additionally, there is a need to investigate its potential use in biomedical applications, such as bioimaging and drug delivery. Finally, further research is needed to explore its potential use in other optoelectronic devices, such as OPVs and FETs.
Conclusion:
In conclusion, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is a promising organic compound that has gained significant attention for its potential applications in optoelectronic devices, such as OLEDs. Its excellent electroluminescence properties, high thermal stability, and good solubility make it a promising candidate for use in displays and lighting. Additionally, its low toxicity and biocompatibility make it a potential candidate for use in biomedical applications. Further research is needed to optimize its molecular structure and explore its potential use in other optoelectronic devices and biomedical applications.
合成方法
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole can be synthesized through a multistep process involving the reaction of carbazole with 2,4-dimethylphenol, followed by the addition of propyl bromide. The final product is obtained through purification and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
属性
IUPAC Name |
9-[3-(2,4-dimethylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGYVSRBYMKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2,4-Dimethylphenoxy)propyl]carbazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)